molecular formula C12H20Cl2FN3O2 B127400 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride CAS No. 142934-88-1

3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride

Cat. No. B127400
M. Wt: 328.21 g/mol
InChI Key: GQXWIFBBWLCPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was originally identified as a vascular disrupting agent (VDA) and has been shown to induce tumor necrosis in preclinical models.

Scientific Research Applications

3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been extensively studied for its potential anti-cancer properties. It was originally identified as a VDA and has been shown to induce tumor necrosis in preclinical models. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models. In addition to its anti-cancer properties, 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been studied for its potential anti-inflammatory properties.

Mechanism Of Action

The exact mechanism of action of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride is not fully understood. However, it is believed that 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride induces tumor necrosis by disrupting the tumor vasculature. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to activate the immune system and induce the production of cytokines, which may also contribute to its anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory properties.

Biochemical And Physiological Effects

3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to induce tumor necrosis in preclinical models. It has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to activate the immune system and induce the production of cytokines, which may contribute to its anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its potential anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to induce tumor necrosis in preclinical models and enhance the efficacy of radiotherapy and chemotherapy. Another advantage of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its potential anti-inflammatory properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to inhibit the production of pro-inflammatory cytokines. One limitation of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its complex synthesis method, which may limit its availability and use.

Future Directions

There are several future directions for the study of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride. One direction is to further investigate its mechanism of action. The exact mechanism of action of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride is not fully understood, and further research may provide insights into its anti-cancer and anti-inflammatory properties. Another direction is to investigate the potential of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in combination with other cancer therapies. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to enhance the efficacy of radiotherapy and chemotherapy, and further research may identify other therapies that can be combined with 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride to improve cancer treatment. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride, which may increase its availability and use in lab experiments.

Synthesis Methods

3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride can be synthesized through a multi-step process that involves the reaction of 2-chloro-4,6-dinitropyridine with 2-dimethylaminoethanol to form the intermediate 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-nitropyridine. This intermediate is then reduced with sodium dithionite to form 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride. The final product is obtained as a monohydrochloride salt.

properties

CAS RN

142934-88-1

Product Name

3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride

Molecular Formula

C12H20Cl2FN3O2

Molecular Weight

328.21 g/mol

IUPAC Name

1-[2-chloro-5-fluoro-6-(methylamino)pyridin-3-yl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C12H19ClFN3O2.ClH/c1-15-12-9(14)6-8(11(13)16-12)10(18)7-19-5-4-17(2)3;/h6,10,18H,4-5,7H2,1-3H3,(H,15,16);1H

InChI Key

GQXWIFBBWLCPBX-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl

Canonical SMILES

CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl

synonyms

3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5 -fluoro-6-(methylamino)-, monohydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.